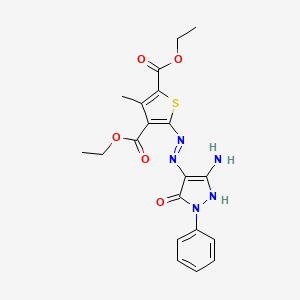
(E)-diethyl 5-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-diethyl 5-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-diethyl 5-(2-(3-amino-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure that includes a thiophene ring, a hydrazine moiety, and a pyrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Derivative : The initial step typically involves the condensation of substituted anilines with diethyl ethoxymethylenemalonate.
- Cyclization : The resulting intermediate undergoes cyclization to form the pyrazole ring.
- Final Modifications : Subsequent reactions modify the thiophene and carboxylate groups to yield the final product.
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings are known for their effectiveness against various bacterial strains and fungi. The presence of the pyrazole moiety may enhance this activity through specific interactions with microbial enzymes or cell membranes.
Anticancer Activity
Research has shown that compounds featuring hydrazine and pyrazole moieties can exhibit anticancer properties. These compounds may interfere with cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. Preliminary studies suggest that this compound could potentially inhibit certain cancer cell lines, although further investigation is required to elucidate its mechanism of action.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in various studies. The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions characterized by excessive inflammation.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Interference with enzyme activity critical for microbial survival or cancer cell metabolism.
- Receptor Modulation : Binding to specific receptors involved in inflammation or cancer signaling pathways.
- DNA Interaction : Potential intercalation into DNA, leading to disruption of replication and transcription processes.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Study : A study demonstrated that derivatives with similar structures exhibited MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : Research on analogs showed significant cytotoxic effects on breast and colon cancer cell lines, with IC50 values indicating potent activity.
- Inflammation Model : In vivo studies have shown reduced edema in animal models treated with thiophene derivatives, supporting their use as anti-inflammatory agents.
Propiedades
IUPAC Name |
diethyl 5-[(5-amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-4-29-19(27)13-11(3)15(20(28)30-5-2)31-17(13)23-22-14-16(21)24-25(18(14)26)12-9-7-6-8-10-12/h6-10,24H,4-5,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKDXGMNOLEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














